![molecular formula C15H23BSn B14466589 Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane CAS No. 66088-89-9](/img/structure/B14466589.png)
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly interesting due to its unique structure, which includes a boron-containing ring and a tin atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane typically involves the reaction of trimethyltin chloride with a boron-containing precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and products.
化学反応の分析
Types of Reactions
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and boron-containing byproducts.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides and boron-containing byproducts, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane has several scientific research applications, including:
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, including their use as anticancer agents.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane involves its interaction with molecular targets, such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, potentially disrupting their normal functions. This can lead to a range of biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Similar compounds to Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane include other organotin compounds, such as:
- Trimethyltin chloride
- Triethyltin chloride
- Triphenyltin chloride
Uniqueness
This compound is unique due to its boron-containing ring structure, which distinguishes it from other organotin compounds. This unique structure may contribute to its specific chemical reactivity and potential biological activities.
特性
CAS番号 |
66088-89-9 |
|---|---|
分子式 |
C15H23BSn |
分子量 |
332.9 g/mol |
IUPAC名 |
trimethyl-[(1-phenylborinan-2-ylidene)methyl]stannane |
InChI |
InChI=1S/C12H14B.3CH3.Sn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;;;/h1-4,8-9H,5-7,10H2;3*1H3; |
InChIキー |
QNZBMUHCZVTKLI-UHFFFAOYSA-N |
正規SMILES |
B1(CCCCC1=C[Sn](C)(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


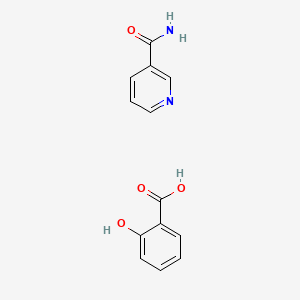

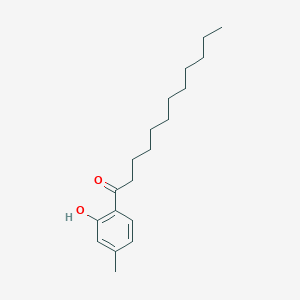

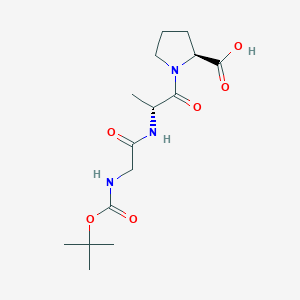
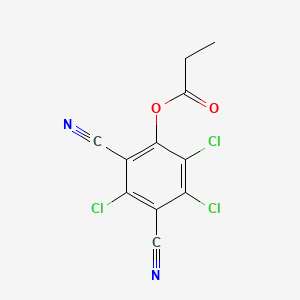
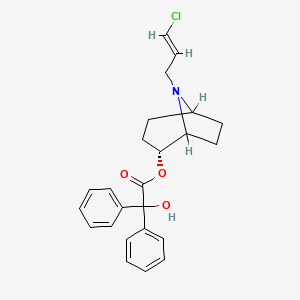
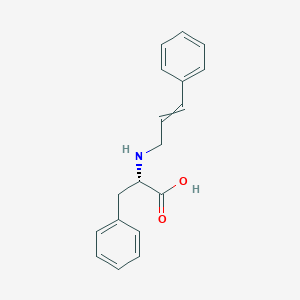


![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
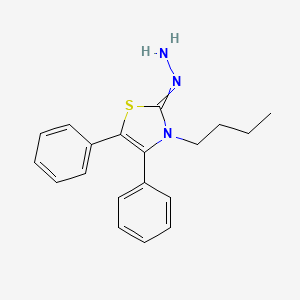
![1,6-Diazabicyclo[4.3.3]dodecane](/img/structure/B14466591.png)

